(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone
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Overview
Description
(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone: is a complex organic compound that features a unique combination of functional groups, including a benzo[d]thiazole moiety, a piperazine ring, and a furan ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Chlorination and Methoxylation: The benzo[d]thiazole core is then chlorinated and methoxylated to introduce the 7-chloro and 4-methoxy substituents, respectively.
Piperazine Coupling: The modified benzo[d]thiazole is coupled with piperazine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Furan Ring Introduction: Finally, the furan ring is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with a furan-2-ylmethanone derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions, where nucleophiles like amines or thiols can replace these groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in cellular processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Pathways: Interfering with signaling pathways that regulate cell growth, division, and apoptosis.
Properties
IUPAC Name |
[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S/c1-23-12-5-4-11(18)15-14(12)19-17(25-15)21-8-6-20(7-9-21)16(22)13-3-2-10-24-13/h2-5,10H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDXPYMRKIBDCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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